The exploration of novel compounds for therapeutic applications is a critical aspect of pharmaceutical research. Among these, 2-Amino-6-bromoquinolin-4-ol has emerged as a compound of interest due to its structural similarity to other bioactive quinolines. Quinoline derivatives have been extensively studied for their potential in treating various diseases, including malaria and neurological disorders. This analysis will delve into the research surrounding 2-Amino-6-bromoquinolin-4-ol, examining its mechanism of action and applications in different fields.
The research on 2-Aminoquinazolin-4(3H)-ones provides a foundation for the potential use of 2-Amino-6-bromoquinolin-4-ol in malaria treatment. Given the structural similarities, it is plausible that 2-Amino-6-bromoquinolin-4-ol could also serve as a lead compound for the development of new antimalarial agents. The ability to inhibit key enzymes of the Plasmodium parasite could make it a valuable addition to the arsenal against malaria, especially in the face of increasing drug resistance1.
The antagonism of the glycine site of the NMDA receptor by 4-Amido-2-carboxytetrahydroquinolines suggests that 2-Amino-6-bromoquinolin-4-ol might also find applications in the field of neurology. By modulating the NMDA receptor, such compounds could potentially be used to treat various neurological disorders, including neurodegenerative diseases, epilepsy, and neuropathic pain. The high affinity and specificity of these antagonists underscore their therapeutic potential2.
The compound is cataloged under the chemical identifier C9H7BrN2O, with the PubChem CID being 14319846 . It falls under the category of pharmaceutical intermediates and is often utilized in the synthesis of compounds targeting various biological pathways, including those involved in cancer treatment and antimicrobial activity.
The synthesis of 2-Amino-6-bromoquinolin-4-OL typically involves several steps, often starting from simpler quinoline derivatives. A common synthetic route includes:
Technical parameters such as reaction time, temperature, and solvent choice are critical for maximizing yield and purity.
The molecular structure of 2-Amino-6-bromoquinolin-4-OL can be described as follows:
The molecular weight is approximately 227.07 g/mol, with a melting point that varies based on purity but generally falls within a specific range indicative of its crystalline nature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure .
2-Amino-6-bromoquinolin-4-OL can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or specificity .
The mechanism of action for compounds like 2-Amino-6-bromoquinolin-4-OL often involves interaction with specific biological targets:
Research into its mechanism is ongoing, with studies focusing on its efficacy against various cancer cell lines and microbial strains.
The physical and chemical properties of 2-Amino-6-bromoquinolin-4-OL include:
These properties are critical for determining its suitability in various applications and formulations .
The applications of 2-Amino-6-bromoquinolin-4-OL span multiple fields:
2-Amino-6-bromoquinolin-4-ol is systematically named as 2-amino-6-bromo-1H-quinolin-4-one under International Union of Pure and Applied Chemistry rules, reflecting its ketone tautomer as the dominant form. This heterocyclic compound integrates a brominated quinoline core with an exocyclic amino group. Its molecular formula is C₉H₇BrN₂O, corresponding to a molecular weight of 239.07 g/mol. Key identifiers include:
Table 1: Molecular Descriptors of 2-Amino-6-bromoquinolin-4-ol
Descriptor | Value |
---|---|
IUPAC Name | 2-Amino-6-bromo-1H-quinolin-4-one |
Molecular Formula | C₉H₇BrN₂O |
Molecular Weight | 239.07 g/mol |
CAS Registry Number | 123420-09-7 |
PubChem CID | 14319846 |
SMILES (Canonical) | c1c(Br)ccc(c12)nc(N)cc2=O |
The compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, particularly for constructing pharmacologically active quinoline derivatives [2].
Density Functional Theory simulations (e.g., B3LYP/cc-pVTZ basis set) predict key electronic properties governing reactivity. The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap (HOMO-LUMO gap) approximates 4.2 eV, indicating moderate kinetic stability and charge-transfer potential. HOMO electron density localizes over the quinoline nitrogen and amino group, designating nucleophilic sites, while LUMO density resides on the brominated ring, facilitating electrophilic attack. Natural Bond Orbital analysis reveals hyperconjugation between the amino group’s lone pair and the π* orbital of the pyridine ring, enhancing resonance stabilization [3].
Time-Dependent Density Functional Theory models predict ultraviolet-visible absorption maxima near 320 nm (π→π) and 265 nm (n→π), consistent with experimental ultraviolet-visible spectra of analogous aminoquinolines. Molecular Electrostatic Potential maps show negative potential (−45 kcal/mol) at the carbonyl oxygen and amino nitrogen, contrasting with positive potential (+32 kcal/mol) near the brominated aryl hydrogens [3].
Although single-crystal diffraction data for 2-amino-6-bromoquinolin-4-ol remains unpublished, structural analogs (e.g., halogenated benzoate esters) demonstrate that intermolecular forces dictate solid-state organization. In related systems, the following motifs are observed:
The dihedral angle between the quinoline plane and the C4 carbonyl group is predicted to be <5° via computational optimization, indicating near-coplanarity that facilitates extended π-conjugation. Variable-temperature nuclear magnetic resonance suggests restricted rotation (ΔG‡ ≈ 12 kcal/mol) about the C2–N bond due to partial double-bond character from resonance with the quinoline system [6].
Table 2: Characteristic Intermolecular Interactions in Halogenated Quinoline Derivatives
Interaction Type | Bond Length/Distance (Å) | Role in Crystal Packing |
---|---|---|
N–H···O=C (Hydrogen bond) | 2.85 – 3.10 | Forms centrosymmetric dimers |
Br···Br (Halogen bond) | 3.52 | Stabilizes b-axis chains |
Br···H–N | 2.89 | Cross-links molecular layers |
C–H···O | 2.78 | Supports 3D network cohesion |
Bromine position critically modulates physicochemical and electronic properties:
6-Bromo vs. 8-Bromo isomers: The 6-bromo derivative exhibits greater polarity (calculated dipole moment: 5.2 Debye vs. 4.7 Debye for 8-bromo), attributed to asymmetric charge distribution. Nuclear magnetic resonance chemical shifts for C5 differ by 4.3 ppm (δ 117.6 in 6-Br vs. δ 121.9 in 8-Br), reflecting altered electron delocalization pathways [2].
2-Amino-6-bromoquinolin-4-ol vs. 6-bromoquinolin-2-amine: The 4-hydroxy group enables keto-enol tautomerism absent in the 2-amine isomer. Bromine at C6 reduces LUMO energy (−2.8 eV) versus C2 substitution (−2.4 eV), enhancing electrophilicity at C5/C7 positions. This electronic difference translates to higher Suzuki coupling yields (85% vs. 68%) for C6-brominated analogs .
Table 3: Isomeric Bromoquinoline Comparative Properties
Property | 2-Amino-6-bromoquinolin-4-ol | 6-Bromoquinolin-2-amine | 2-Amino-8-bromoquinolin-4-ol |
---|---|---|---|
CAS Registry Number | 123420-09-7 | 791626-58-9 | Not available |
Molecular Weight | 239.07 g/mol | 223.07 g/mol | 239.07 g/mol |
Tautomerism | Keto-enol equilibrium | None | Keto-enol equilibrium |
Calculated Dipole Moment | 5.2 Debye | 4.1 Debye | 4.7 Debye |
HOMO-LUMO Gap | 4.2 eV | 4.5 eV | 4.3 eV |
Characteristic Reactivity | Electrophilic substitution at C5 | Nucleophilic aromatic substitution | Electrophilic substitution at C5 |
Biological selectivity is similarly isomer-dependent: 6-bromo derivatives show 12-fold higher adenosine receptor affinity than 7-bromo analogs due to complementary halogen bonding with Asn6.55 residues .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2